molecular formula C28H21N3O6S B10883525 N-[1,1-dioxido-3-(phenylcarbonyl)-2-(prop-2-en-1-yl)-2H-1,2-benzothiazin-4-yl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide

N-[1,1-dioxido-3-(phenylcarbonyl)-2-(prop-2-en-1-yl)-2H-1,2-benzothiazin-4-yl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide

Cat. No.: B10883525
M. Wt: 527.5 g/mol
InChI Key: AHIDNNNCNWAVAU-UHFFFAOYSA-N
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Description

N~1~-(2-ALLYL-3-BENZOYL-1,1-DIOXO-1,2-DIHYDRO-1LAMBDA~6~,2-BENZOTHIAZIN-4-YL)-2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETAMIDE is a complex organic compound that features a benzothiazine and isoindoline moiety

Properties

Molecular Formula

C28H21N3O6S

Molecular Weight

527.5 g/mol

IUPAC Name

N-(3-benzoyl-1,1-dioxo-2-prop-2-enyl-1λ6,2-benzothiazin-4-yl)-2-(1,3-dioxoisoindol-2-yl)acetamide

InChI

InChI=1S/C28H21N3O6S/c1-2-16-31-25(26(33)18-10-4-3-5-11-18)24(21-14-8-9-15-22(21)38(31,36)37)29-23(32)17-30-27(34)19-12-6-7-13-20(19)28(30)35/h2-15H,1,16-17H2,(H,29,32)

InChI Key

AHIDNNNCNWAVAU-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=C(C2=CC=CC=C2S1(=O)=O)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)C(=O)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-ALLYL-3-BENZOYL-1,1-DIOXO-1,2-DIHYDRO-1LAMBDA~6~,2-BENZOTHIAZIN-4-YL)-2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the benzothiazine and isoindoline intermediates, which are then coupled under specific conditions to form the final product.

    Preparation of Benzothiazine Intermediate: This step involves the reaction of 2-aminobenzenethiol with an appropriate acylating agent to form the benzothiazine ring.

    Preparation of Isoindoline Intermediate: This involves the cyclization of phthalic anhydride with an amine to form the isoindoline structure.

    Coupling Reaction: The final step involves the coupling of the benzothiazine and isoindoline intermediates using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO~4~).

    Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield epoxides, while reduction of the carbonyl groups may produce alcohols.

Scientific Research Applications

    Medicinal Chemistry: Due to its unique structure, this compound may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.

    Biological Studies: It can be used as a probe to study various biological pathways and mechanisms.

    Material Science: The compound’s structural properties may make it useful in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The exact mechanism of action for N1-(2-ALLYL-3-BENZOYL-1,1-DIOXO-1,2-DIHYDRO-1LAMBDA~6~,2-BENZOTHIAZIN-4-YL)-2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzothiazine and isoindoline moieties could play a role in binding to these targets, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N~1~-(2-ALLYL-3-BENZOYL-1,1-DIOXO-1,2-DIHYDRO-1LAMBDA~6~,2-BENZOTHIAZIN-4-YL)-2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETAMIDE: can be compared with other benzothiazine and isoindoline derivatives.

    Benzothiazine Derivatives: Compounds like 2-aminobenzothiazine and its derivatives.

    Isoindoline Derivatives: Compounds such as phthalimide and its derivatives.

Uniqueness

The uniqueness of N1-(2-ALLYL-3-BENZOYL-1,1-DIOXO-1,2-DIHYDRO-1LAMBDA~6~,2-BENZOTHIAZIN-4-YL)-2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETAMIDE lies in its combined benzothiazine and isoindoline structure, which may confer distinct biological activities and chemical properties not found in simpler analogs.

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